6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
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Overview
Description
6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with a benzoxazine core structure This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, and a dihydro-1H-3,1-benzoxazin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods
Industrial production of 6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6,8-dibromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
- 6,8-dichloro-1,4-dihydro-4,4-dimethyl-2H-3,1-benzoxazin-2-one
- 6,8-dichloro-3,4-dihydro-1H-2-naphthalenone
Uniqueness
6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of the benzoxazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H5Cl2NO2 |
---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
6,8-dichloro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12) |
InChI Key |
RDUUTBURPVWKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1 |
Origin of Product |
United States |
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